molecular formula C15H17NO4S B2924066 N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide CAS No. 692272-20-1

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2924066
CAS No.: 692272-20-1
M. Wt: 307.36
InChI Key: JRAGVIAVHGDISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxyethyl group, a phenoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or other strong bases in the presence of suitable nucleophiles.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to interact with the active sites of certain enzymes, potentially inhibiting their function. Additionally, the phenoxy group may facilitate binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide: shares similarities with other sulfonamide compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the methoxyethyl and phenoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific molecular interactions, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-12-11-16-21(17,18)15-9-7-14(8-10-15)20-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAGVIAVHGDISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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